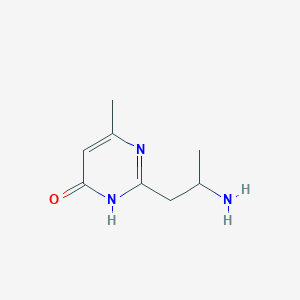

2-(2-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-(2-aminopropyl)-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H13N3O/c1-5(9)3-7-10-6(2)4-8(12)11-7/h4-5H,3,9H2,1-2H3,(H,10,11,12) |

InChI Key |

LZCAGKAHFHDQEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)CC(C)N |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction remains the cornerstone for synthesizing DHPM scaffolds. This three-component condensation of an aldehyde, β-keto ester, and urea/thiourea under acidic conditions has been optimized for target-specific modifications.

- Components :

- Aldehyde: 3-Aminopropanal (or protected analogs, e.g., Boc-aminopropanal)

- β-Keto ester: Ethyl acetoacetate (provides the 6-methyl group)

- Urea/thiourea

- Catalyst: HCl, p-toluenesulfonic acid (p-TsOH), or Lewis acids (e.g., FeCl₃)

- Mechanism : Cyclocondensation under reflux in ethanol or solvent-free conditions yields the DHPM core. The 2-(2-aminopropyl) group is introduced via the aldehyde component.

- Challenge : Free amine groups in the aldehyde may require protection (e.g., Boc) to prevent side reactions. Deprotection post-cyclization is achieved using TFA.

- React Boc-aminopropanal (1.2 eq), ethyl acetoacetate (1 eq), and urea (1.5 eq) in ethanol with p-TsOH (10 mol%).

- Reflux at 80°C for 6–8 hours.

- Remove solvent, purify via column chromatography, and deprotect with TFA/DCM.

Yield : 60–75%.

Four-Component Condensation

Expanding the Biginelli framework, four-component reactions enhance structural diversity. This method integrates an additional amine component to introduce the aminopropyl chain directly.

- Components :

- Aldehyde: Formaldehyde or glyoxylic acid

- β-Keto ester: Ethyl acetoacetate

- Urea

- Amine: 1,3-Diaminopropane

- Catalyst : p-TsOH or NaOH in dichloromethane.

- Advantage : Avoids pre-functionalized aldehydes, streamlining synthesis.

Outcome :

- Direct incorporation of the 2-(2-aminopropyl) group via the amine reactant.

Yield : 50–65% under ambient conditions.

Microwave-Assisted and Eco-Friendly Methods

Modern adaptations improve efficiency and sustainability:

- Microwave Irradiation : Reduces reaction time to 15–30 minutes with comparable yields (70–80%).

- Green Catalysts : Cuttlebone-derived CaO or nanocatalysts (e.g., Fe₃O₄@SiO₂) enhance recyclability and reduce waste.

- Ethyl acetoacetate, Boc-aminopropanal, urea, and cuttlebone-CaO (15 mol%) irradiated at 100°C (300 W).

Yield : 82%.

Post-Synthetic Functionalization

For complex substitution patterns, post-cyclization modifications are viable:

- Step 1 : Synthesize 2-(2-bromopropyl)-6-methyl-DHPM via Biginelli reaction using bromopropanal.

- Step 2 : Perform nucleophilic substitution with aqueous ammonia or amines.

Yield : 40–55% after purification.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classic Biginelli | HCl/EtOH, reflux | 60–75 | Well-established, high yield | Requires aldehyde protection |

| Four-Component | p-TsOH/DCM, rt | 50–65 | Direct amine incorporation | Moderate yield |

| Microwave-Assisted | Cuttlebone-CaO, 100°C, MW | 70–82 | Fast, eco-friendly | Specialized equipment needed |

| Post-Synthetic Modification | NH₃/EtOH, reflux | 40–55 | Flexibility in substituent addition | Multi-step, lower yield |

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites or modulating the activity of specific pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact: Alkylamino groups (e.g., aminopropyl, aminomethyl) enhance solubility and flexibility compared to aromatic substituents . Aromatic groups (e.g., 4-aminophenyl, 3-hydroxyphenyl) improve binding affinity to hydrophobic targets but reduce solubility . Halogenation (e.g., 2-fluorophenyl in ) increases electronegativity and metabolic stability.

Molecular Weight :

- The target compound (assuming molecular formula ~C9H15N3O) likely has a molecular weight between 180–200 g/mol, balancing lipophilicity and solubility.

Physicochemical and Commercial Considerations

Purity and Availability:

- 2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one: Available in ≥95% purity (American Elements), suitable for pharmaceutical research .

- 2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one: Discontinued, limiting practical use .

- Fluorophenyl derivative (CAS 1267785-36-3) : Priced at €571/50mg, indicating high value for specialized applications .

Biological Activity

2-(2-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one is a compound within the dihydropyrimidinone class, distinguished by its unique chemical structure that includes an aminopropyl substituent and a methyl group. This structure not only contributes to its chemical properties but also suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of 2-(2-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one is with a molecular weight of 167.21 g/mol. The compound's structure features a pyrimidine ring, which is critical for its biological interactions. The presence of nitrogen and oxygen atoms indicates potential reactivity in biological systems and interactions with various biomolecules .

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential as therapeutic agents against infections .

Table 1: Antimicrobial Activity of Dihydropyrimidinones

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| 2-(2-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one | Candida albicans | 20 µg/mL |

Anticancer Potential

In addition to antimicrobial properties, there is emerging evidence that this compound may possess anticancer activity. Preliminary studies suggest that it can modulate key signaling pathways involved in cancer cell proliferation and apoptosis. The specific mechanisms are still under investigation; however, the compound's ability to interact with cellular targets suggests it could be developed into a novel anticancer agent .

The biological activity of 2-(2-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one is believed to stem from its interaction with various enzymes and receptors within biological systems. It may inhibit specific enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling processes. Ongoing research aims to elucidate these interactions further and identify precise therapeutic targets .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methodology : The compound is typically synthesized through condensation reactions involving 3-aminopropylamine and 6-methyl-3,4-dihydropyrimidin-4-one under reflux conditions in organic solvents such as ethanol or methanol. Recent advancements include greener synthesis methods utilizing nanocatalysts for improved yields .

- In Vivo Studies : Animal studies have shown that derivatives of this compound can penetrate the blood-brain barrier (BBB), indicating potential applications in treating central nervous system disorders . Toxicity assessments have demonstrated no acute toxicity at doses up to 2000 mg/kg in mice, suggesting a favorable safety profile for further development.

Q & A

Q. What are the established synthetic routes for 2-(2-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation involving ethyl acetoacetate, urea/thiourea, and aldehydes under acidic conditions (e.g., H₂SO₄ or ZnCl₂). Key parameters include solvent choice (e.g., ethanol or toluene/n-heptane mixtures), temperature (reflux conditions), and catalyst loading. For example, ZnCl₂ in toluene/n-heptane (1:1) at reflux improves cyclization efficiency . Yield optimization often requires iterative adjustments of stoichiometry (e.g., 1:1:1.5 molar ratios for aldehyde, diketone, and urea) and purification via recrystallization or chromatography .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

- NMR : ¹H and ¹³C NMR are essential for confirming the dihydropyrimidinone core, with characteristic signals for the NH₂ group (δ 5.2–6.1 ppm) and carbonyl (C=O, δ 160–170 ppm). 2D NMR (e.g., COSY, HSQC) resolves substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₂N₃O⁺: calc. 166.0975, obs. 166.0978).

- HPLC/GC-MS : Used for purity assessment (>95% by area normalization) and detecting side products like uncyclized intermediates .

Q. What functional group modifications are feasible to enhance solubility or stability?

- Amino group acylation : React with acetyl chloride or benzoyl chloride to form amides, improving metabolic stability.

- Methyl group oxidation : Use KMnO₄/H₂SO₄ to convert the 6-methyl group to a carboxylic acid, enhancing hydrophilicity.

- Ring substitution : Introduce halogens (e.g., Cl, Br) via electrophilic substitution to modulate electronic properties .

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis and resolve yield-contradictions across studies?

Conflicting yields (e.g., 40–80%) arise from variable reaction conditions. Factorial design (e.g., 2³ design) evaluates factors like temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃). For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| X₁ | 70°C | 110°C |

| X₂ | 0.5 mol% | 2.0 mol% |

| X₃ | Toluene | Ethanol |

| Response surface methodology (RSM) identifies optimal conditions, reducing trials by 50% while maximizing yield . |

Q. How do computational methods predict reactivity and guide functionalization strategies?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance:

- The pyrimidinone carbonyl (C=O) is electrophilic (LUMO = -1.8 eV), favoring nucleophilic attack.

- The 2-aminopropyl group’s NH₂ (HOMO = -5.2 eV) participates in hydrogen bonding, influencing biological interactions. Tools like Gaussian or ORCA integrate with ICReDD’s reaction path search algorithms to simulate intermediates and transition states .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. anti-inflammatory) be reconciled?

Discrepancies often stem from assay conditions (e.g., pH, cell lines) or impurity profiles. Systematic approaches include:

- Dose-response profiling : Test purity-verified batches across multiple assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects).

- Structure-activity relationship (SAR) : Compare analogs (e.g., 6-methyl vs. 6-ethyl derivatives) to isolate critical substituents.

- Target validation : Use radiolabeled binding assays (e.g., ³H-ligand displacement) to confirm direct target engagement vs. off-target effects .

Q. What strategies mitigate instability in aqueous formulations for pharmacological studies?

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to stabilize the compound in phosphate-buffered saline (PBS).

- Prodrug design : Mask the NH₂ group as a tert-butoxycarbonyl (Boc) derivative to reduce hydrolysis.

- Nanocarriers : Encapsulate in PEGylated liposomes to enhance plasma half-life .

Data-Driven Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.